![molecular formula C13H15BrO3S B2811305 (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate CAS No. 137741-19-6](/img/structure/B2811305.png)
(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H15BrO3S. It has a molecular weight of 331.22. The compound is related to “methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate”, which is a colorless to white to yellow solid or semi-solid or liquid .
Molecular Structure Analysis
The InChI code for the related compound “methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate” is 1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The compound (3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate showcases a complex structure and unique chemical properties. For instance, the related compound Betulin 3,28-di-O-tosylate, with a similar tosylmethyl substituent, exhibits specific conformational arrangements, with its cyclohexane rings adopting chair conformations and the cyclopentane ring adopting a twisted envelope conformation. This intricate structure facilitates the formation of a three-dimensional network through multiple weak hydrogen bonds in the crystal form (Peipiņš et al., 2014).
Synthetic Applications
In synthetic chemistry, compounds structurally related to this compound serve as pivotal intermediates. For example, Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with a resembling sulfonyl group, acts as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of Michael adducts (Vasin et al., 2016). Additionally, this compound undergoes reactions to produce novel structures, indicating its potential as a versatile building block in organic synthesis (Vasin et al., 2017).
Photophysical and Photochemical Properties
In the realm of photophysical and photochemical research, derivatives of 4-methylbenzenesulfonate are employed. The novel zinc phthalocyanine derivatives, for instance, exhibit remarkable photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them highly suitable for photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).
Construction of Molecular Structures
Compounds with a similar structure are also instrumental in the construction of large molecular structures. A study described the synthesis of benzene derivatives with long rigid arms, intended as connectors for constructing large molecular structures. This synthesis utilized a convergent approach involving copper-free Pd-mediated coupling, highlighting the role of such compounds in intricate molecular architecture (Schwab et al., 2002).
Corrosion Inhibition
In the field of materials science, derivatives of 4-methylbenzenesulfonate demonstrate utility as corrosion inhibitors. The compound 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, for instance, effectively inhibits the corrosion of stainless steel in an acidic medium. Its adsorption onto the stainless steel surface follows the Langmuir adsorption model, indicating its potential in corrosion protection applications (Ehsani et al., 2014).
Propiedades
IUPAC Name |
(3-bromo-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-12-6-13(14,7-12)8-12/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXJMMAQNAWEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)
![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2811225.png)
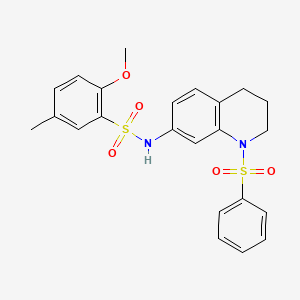
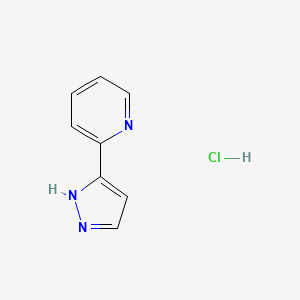
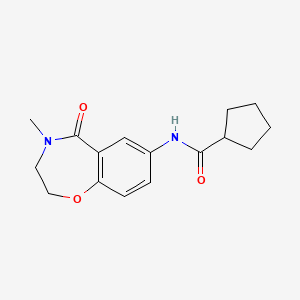
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2811233.png)
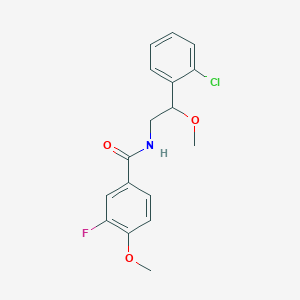
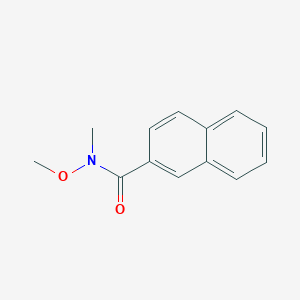
![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)

![1-[(1Z)-{[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B2811243.png)
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)